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molecular formula C8H7ClO3 B1602529 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone CAS No. 90110-32-0

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Cat. No. B1602529
M. Wt: 186.59 g/mol
InChI Key: CVJQCEUAIVQCDK-UHFFFAOYSA-N
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Patent
US08383616B2

Procedure details

Acetic acid (17.5 ml) was added dropwise to a suspension of 4-chlorobenzene-1,3-diol (20 g, 0.138 mol) in BF3.OEt2 (100 ml) under a nitrogen atmosphere. The reaction mixture was stirred at 90° C. for 3.5 h and then allowed to cool to RT, causing a solid to precipitate. The mixture was poured into a 10% w/v aqueous sodium acetate solution (350 ml). This mixture was then stirred vigorously for 2.5 h to afford a light brown solid, which was filtered, washed with water, and air-dried overnight to afford the title compound 1-(5-chloro-2,4-dihydroxyphenyl)-ethanone (11.3 g, 44%).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[OH:13]>B(F)(F)F.CCOCC>[Cl:5][C:6]1[C:7]([OH:13])=[CH:8][C:9]([OH:12])=[C:10]([C:1](=[O:4])[CH3:2])[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
to precipitate
ADDITION
Type
ADDITION
Details
The mixture was poured into a 10% w/v aqueous sodium acetate solution (350 ml)
STIRRING
Type
STIRRING
Details
This mixture was then stirred vigorously for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
to afford a light brown solid, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(C)=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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